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3-(Diphenylamino)cyclobutan-1-ol
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Overview
Description
3-(Diphenylamino)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a diphenylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+2] cycloaddition reaction, where two alkenes react to form the cyclobutane ring under photochemical conditions . The diphenylamino group can be introduced via nucleophilic substitution reactions, and the hydroxyl group can be added through hydrolysis or reduction reactions.
Industrial Production Methods
Industrial production of 3-(Diphenylamino)cyclobutan-1-ol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylamino)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The diphenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
3-(Diphenylamino)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-(Diphenylamino)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The diphenylamino group can participate in hydrogen bonding and π-π interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)cyclobutan-1-one: Similar in structure but with a benzyloxy group instead of a diphenylamino group.
Cyclopropyl-2-methylpropan-1-ol: Contains a cyclopropane ring instead of a cyclobutane ring.
Cyclobutanone: Lacks the diphenylamino and hydroxyl groups, making it a simpler analog.
Uniqueness
3-(Diphenylamino)cyclobutan-1-ol is unique due to the presence of both the diphenylamino and hydroxyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-(N-phenylanilino)cyclobutan-1-ol |
InChI |
InChI=1S/C16H17NO/c18-16-11-15(12-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 |
InChI Key |
BPGBSFJWBGCBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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